(E)-2-((2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazono)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID is a complex organic compound that features a triazine ring, a benzoic acid moiety, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID typically involves the condensation of 5-hydroxy-6-methyl-1,2,4-triazine-3-carbohydrazide with 2-formylbenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the triazine ring can be oxidized to form a ketone.
Reduction: The hydrazone linkage can be reduced to form a hydrazine derivative.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrazine derivative.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazine ring and hydrazone linkage are crucial for this interaction, as they provide the necessary structural features for binding.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6-methyl-1,2,4-triazine-3-carbohydrazide: A precursor in the synthesis of the target compound.
2-Formylbenzoic acid: Another precursor used in the synthesis.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A structurally related compound with similar chemical properties.
Uniqueness
2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID is unique due to its specific combination of a triazine ring, a benzoic acid moiety, and a hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11N5O3 |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
2-[(E)-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C12H11N5O3/c1-7-10(18)14-12(17-15-7)16-13-6-8-4-2-3-5-9(8)11(19)20/h2-6H,1H3,(H,19,20)(H2,14,16,17,18)/b13-6+ |
InChI Key |
YUGQAWQXLQDMNM-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.